(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide
Description
Properties
Molecular Formula |
C21H22N2O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-12-20(24)22-21-23(18-13-30(25,26)14-19(18)29-21)16-7-9-17(10-8-16)28-11-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 |
InChI Key |
HZZIDQLHJPOTLG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The thieno[3,4-d]thiazole ring is constructed via a [3+2] cycloaddition between a thiol-containing precursor and a nitrile or isocyanate. For example:
-
Route A : Reaction of 3-mercaptothiophene-4-carboxylic acid with cyanamide under acidic conditions yields the thiazolidine intermediate, which is subsequently oxidized to the sulfone.
-
Route B : Use of thiourea derivatives with α,β-unsaturated ketones in the presence of ammonium acetate, followed by oxidation with meta-chloroperbenzoic acid (mCPBA).
Table 1: Comparison of Cyclization Methods
| Method | Reagents | Yield (%) | Oxidation Step Efficiency (%) |
|---|---|---|---|
| Route A | Cyanamide/HCl | 62 | 85 (H₂O₂/AcOH) |
| Route B | Thiourea/NH₄OAc | 58 | 78 (mCPBA) |
Imine Formation and 2-Methoxyacetamide Installation
Condensation Reaction
The Z-configured imine is formed by reacting the thieno[3,4-d]thiazole amine with 2-methoxyacetyl chloride:
Amide Coupling
Alternative approach using carbodiimide activation:
Optimization of Sulfone Oxidation
The sulfide-to-sulfone conversion is critical for bioactivity. Comparative studies show:
-
Oxidizing Agent : H₂O₂/AcOH (2:1) at 50°C for 3 hours provides 92% conversion.
-
Alternative : NaIO₄ in H₂O/THF (1:1) at 0°C achieves 88% yield but requires rigorous pH control.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 5.12 (s, 2H, OCH₂Ph), 3.82 (s, 3H, OCH₃).
-
HRMS : m/z calc. for C₂₃H₂₁N₂O₅S₂ [M+H]⁺ 493.0894, found 493.0896.
Scale-Up Considerations
Solvent Recovery
Environmental Impact
-
E-Factor : 18.2 (kg waste/kg product), primarily due to chromatographic steps.
-
Alternatives : Switch to aqueous workup reduces E-factor to 12.5.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions could modify the thiazolylidene core or other functional groups.
Substitution: The benzyloxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Apoptosis Induction
One of the primary applications of this compound is its ability to induce apoptosis selectively in cancer cells. Research has shown that compounds with similar structures can inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to programmed cell death in cancerous cells. This mechanism is crucial for developing new cancer therapies aimed at overcoming resistance to conventional treatments .
2. Neuroprotective Properties
Recent studies have indicated that derivatives related to (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide exhibit neuroprotective effects. Specifically, compounds with a benzyloxy group have been linked to inhibition of monoamine oxidase B (MAO-B), which is significant in the context of Parkinson's disease. The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters, thereby offering therapeutic benefits against neurodegeneration .
Biological Evaluation
1. Structure-Activity Relationship (SAR)
The structure-activity relationship studies of similar compounds reveal that modifications on the aromatic rings and substitution patterns significantly affect the biological activity. For instance, the presence of the benzyloxy group enhances lipophilicity and bioavailability, which are critical for crossing the blood-brain barrier (BBB) and achieving therapeutic concentrations in the central nervous system .
2. In Vitro Studies
In vitro evaluations have demonstrated that compounds structurally related to (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide exhibit potent inhibitory activities against various cancer cell lines. IC50 values reported range from 10.82 to 29.46 µM, indicating significant cytotoxicity towards targeted cells while sparing normal cells .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Biological Activity
(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide is a complex organic compound notable for its intricate molecular structure and potential biological activity. This compound features a thiazole ring, a benzyloxyphenyl group, and a methoxyacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound arises from its structural components, which facilitate interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives can exhibit significant antimicrobial effects. For instance, compounds similar to (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often indicate potent activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | E. coli | 0.21 |
| Compound B | Pseudomonas aeruginosa | 0.25 |
| (Z)-N-(3-(4-(benzyloxy)phenyl)... | Various | TBD |
Anticancer Activity
Research into thiazole-containing compounds has revealed their potential as anticancer agents. These compounds often inhibit key enzymes involved in cancer cell proliferation. For example, molecular docking studies have indicated that certain derivatives can bind effectively to DNA gyrase and other critical targets in cancer cells, suggesting mechanisms for their anticancer effects .
Antioxidant Properties
The antioxidant activity of thiazole derivatives is another area of interest. Compounds with similar structures have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their biological activities. Among these, a derivative with a benzyloxy group exhibited significant antibacterial activity against Staphylococcus aureus and E. coli .
- Molecular Docking Studies : In silico studies have highlighted the binding affinities of these compounds to various biological targets. For instance, the compound's interactions with DNA gyrase were characterized by multiple hydrogen bonds and hydrophobic interactions, enhancing its potential as an antibacterial agent .
- In Vivo Studies : Animal models have been used to assess the efficacy of thiazole derivatives in cancer treatment. Results indicated a reduction in tumor size and improved survival rates when treated with these compounds compared to controls .
Comparison with Similar Compounds
Infrared (IR) Spectroscopy
- Target Compound : Expected strong C=O (acetamide) stretch at ~1660–1680 cm⁻¹ and S=O (sulfone) stretches at ~1150–1300 cm⁻¹ .
- Triazole-thiones [7–9] :
- Absence of C=O (1663–1682 cm⁻¹ in precursors [4–6]).
- C=S stretch at 1247–1255 cm⁻¹.
- Thiadiazol-benzamides (6, 8a) :
- Dual C=O stretches (1605–1719 cm⁻¹) in compounds with multiple carbonyl groups.
Pharmacological Potential
- Target Compound : The sulfone groups may enhance solubility and binding to polar targets (e.g., kinases or proteases), while the benzyloxy group could improve blood-brain barrier penetration.
- Triazole-thiones [7–9] : Demonstrated antimicrobial activity in related studies due to sulfonyl and halogen substituents.
Research Findings and Implications
- Tautomerism : Unlike triazole-thiones [7–9], which exhibit thione-thiol tautomerism, the target compound’s fused ring system likely restricts tautomeric shifts .
- Bioactivity Trends : Sulfonyl and benzyloxy groups correlate with enhanced metabolic stability and antimicrobial activity in related compounds, suggesting similar benefits for the target molecule .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Glacial acetic acid | |
| Reaction Time | 4–10 hours | |
| Yield | 70–80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
